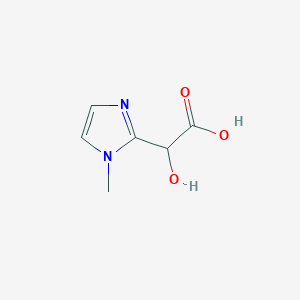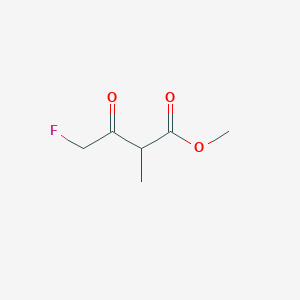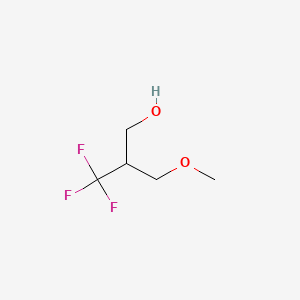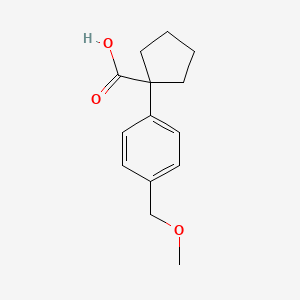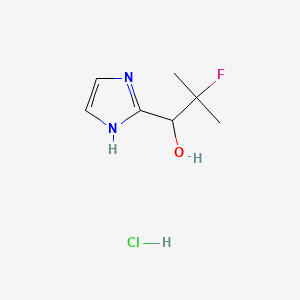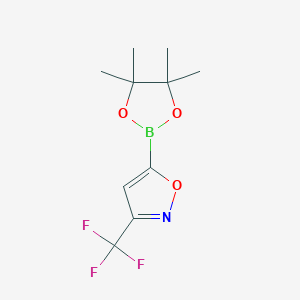
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole typically involves the reaction of a suitable oxazole precursor with a boron-containing reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethyl-substituted oxazole and a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the boron-containing group into the oxazole framework, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-free oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like tetrahydrofuran or dichloromethane and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acid derivatives, reduced oxazole compounds, and various substituted oxazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)-1,2-oxazole: Lacks the boron-containing dioxaborolane ring, leading to distinct chemical properties and uses.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1,2-oxazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the boron-containing dioxaborolane ring and the trifluoromethyl group in 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole imparts unique chemical properties, such as enhanced stability, reactivity, and the ability to form reversible covalent bonds with biological targets. These features make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H13BF3NO3 |
|---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-5-6(15-16-7)10(12,13)14/h5H,1-4H3 |
InChI Key |
GXTWMYAEXZBKOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
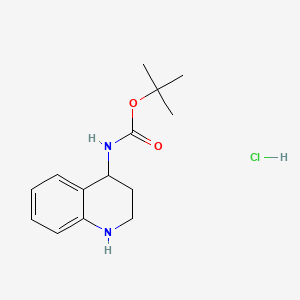

![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
